![molecular formula C22H25N3O2 B2949000 (Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide CAS No. 465514-12-9](/img/structure/B2949000.png)
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in many biochemical processes. DEAB has been studied for its potential applications in cancer research, stem cell biology, and developmental biology.
Aplicaciones Científicas De Investigación
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide has been used in various scientific research applications due to its ability to inhibit ALDH activity. ALDH is involved in the metabolism of many endogenous and exogenous compounds, including drugs, toxins, and carcinogens. By inhibiting ALDH, this compound can affect various cellular processes, including cell proliferation, differentiation, and survival.
One of the main applications of this compound is in cancer research. ALDH has been shown to play a critical role in cancer stem cells, which are a subpopulation of cancer cells that are thought to be responsible for tumor initiation, progression, and recurrence. This compound has been used to isolate and characterize cancer stem cells in various types of cancer, including breast, lung, and ovarian cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
This compound has also been used in stem cell biology and developmental biology. ALDH is a marker for stem cells in various tissues, including hematopoietic stem cells, neural stem cells, and mesenchymal stem cells. This compound has been used to isolate and characterize stem cells in these tissues. This compound has also been shown to affect the differentiation of stem cells into various cell types, including neurons and adipocytes.
Mecanismo De Acción
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide inhibits ALDH activity by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, using NAD+ as a cofactor. This compound binds to the NAD+ binding site of ALDH, preventing the enzyme from binding to its substrate. This results in the accumulation of toxic aldehydes, which can lead to cell death or affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and survival. In cancer cells, this compound has been shown to sensitize cells to chemotherapy and radiation therapy, leading to increased cell death. In stem cells, this compound has been shown to affect the differentiation of cells into various cell types, leading to changes in cell morphology and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide is a potent and specific inhibitor of ALDH, making it a valuable tool for studying the role of ALDH in various cellular processes. This compound is relatively easy to synthesize and can be used in various types of experiments, including cell culture, animal models, and clinical trials. However, this compound can also have off-target effects, affecting other enzymes or cellular processes. Therefore, it is essential to use this compound in conjunction with other inhibitors or genetic tools to confirm its specificity.
Direcciones Futuras
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide has many potential future directions in scientific research. One potential application is in cancer therapy, where this compound could be used as an adjuvant therapy to sensitize cancer cells to chemotherapy and radiation therapy. This compound could also be used to target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. Another potential application is in stem cell biology, where this compound could be used to isolate and characterize stem cells in various tissues. This compound could also be used to affect the differentiation of stem cells into various cell types, leading to new therapies for various diseases. Overall, this compound has many potential future directions in scientific research, making it a valuable tool for studying various cellular processes.
Métodos De Síntesis
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide can be synthesized through a multistep process, starting from 4-(diethylamino)benzaldehyde and 2-ethoxybenzaldehyde. The two aldehydes are reacted with malononitrile in the presence of a base to form the corresponding cyanoacrylate intermediates. The cyanoacrylates are then treated with ammonium acetate to give this compound as the final product. The synthesis of this compound is relatively straightforward and can be performed on a large scale.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-4-25(5-2)19-13-11-17(12-14-19)15-18(16-23)22(26)24-20-9-7-8-10-21(20)27-6-3/h7-15H,4-6H2,1-3H3,(H,24,26)/b18-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHMFMODNDKAB-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


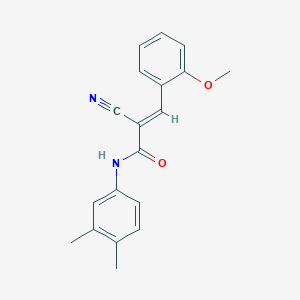
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)
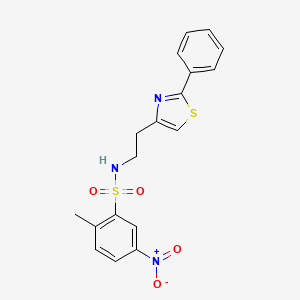
![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)
![3-ethyl-2-(propylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948927.png)
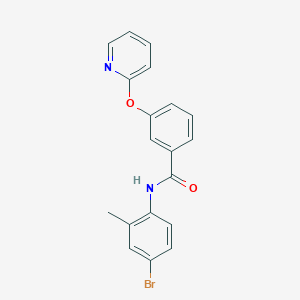
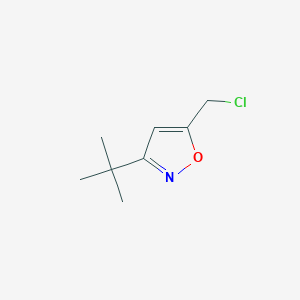
![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2948930.png)
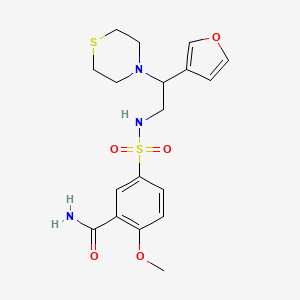
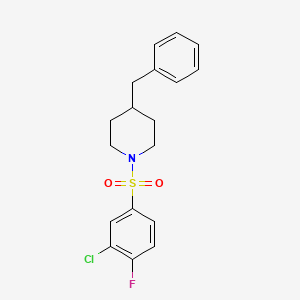
![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)
![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2948939.png)